molecular formula C13H14N2O B8809878 (4-(Benzyloxy)pyridin-2-yl)methanamine

(4-(Benzyloxy)pyridin-2-yl)methanamine

Cat. No.: B8809878
M. Wt: 214.26 g/mol
InChI Key: AHSTYWKFBZIPLI-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)pyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

(4-phenylmethoxypyridin-2-yl)methanamine

InChI

InChI=1S/C13H14N2O/c14-9-12-8-13(6-7-15-12)16-10-11-4-2-1-3-5-11/h1-8H,9-10,14H2

InChI Key

AHSTYWKFBZIPLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC=C2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.5 g (10.78 mmol) of hexamethylenetetramine and then 1.3 g of sodium iodide are added to 2.1 g (8.99 mmol) of 4-(benzyloxy)-2-(chloromethyl)pyridine (described in stage A) in 60 ml of dichloromethane. The reaction medium is heated at reflux for 12 hours and then concentrated under reduced pressure. The residue obtained is taken up in 45 ml of methanol. 7.5 ml (89.90 mmol) of a 12N hydrochloric acid solution are added. The reaction medium is heated at reflux for 16 hours. After addition of ethyl ether, the precipitate obtained is filtered off and then taken up in a saturated aqueous sodium carbonate solution. The aqueous phase is extracted with ethyl acetate, dried over sodium sulfate and then concentrated under reduced pressure. 1.1 g of a beige oil are collected. Mass spectrometry (ES+Mode): MH+=215
Quantity
1.5 g
Type
reactant
Reaction Step One
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1.3 g
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reactant
Reaction Step One
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2.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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